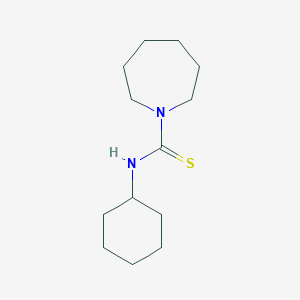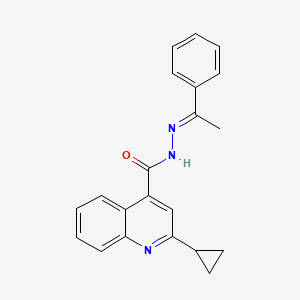
N-cyclohexyl-1-azepanecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-azepanecarbothioamide is a chemical compound with the molecular formula C12H22N2S. It is a thioamide derivative of azepane and is commonly used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool for researchers in the field of pharmacology.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-azepanecarbothioamide is not fully understood. However, it is believed to act by binding to specific receptors in the body, such as the opioid receptors, and modulating their activity. This results in the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-1-azepanecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anti-convulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclohexyl-1-azepanecarbothioamide in lab experiments is its ability to reduce pain and inflammation. This makes it an important tool for researchers studying these processes. However, one limitation of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Future Directions
There are many future directions for research involving N-cyclohexyl-1-azepanecarbothioamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential as a treatment for diabetes. Studies have shown that it can improve glucose tolerance in animal models of diabetes, but further research is needed to determine its potential as a therapeutic agent in humans. Overall, N-cyclohexyl-1-azepanecarbothioamide is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of N-cyclohexyl-1-azepanecarbothioamide involves the reaction of cyclohexylamine with carbon disulfide to form N-cyclohexylthiocarbamate. This intermediate is then reacted with 1,6-diaminohexane to form N-cyclohexyl-1-azepanecarbothioamide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Scientific Research Applications
N-cyclohexyl-1-azepanecarbothioamide has been extensively studied for its pharmacological properties. It has been found to have analgesic, anti-inflammatory, and anti-convulsant effects. It has also been shown to have potential as an anti-cancer agent and as a treatment for diabetes.
properties
IUPAC Name |
N-cyclohexylazepane-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2S/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJQGZSEZNJMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)

![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)

![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)


![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)
![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)

![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)
![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)
